molecular formula C5H7BrClNS B1520347 (3-Bromothiophen-2-yl)methanamine hydrochloride CAS No. 1221723-32-5

(3-Bromothiophen-2-yl)methanamine hydrochloride

Cat. No. B1520347
CAS RN: 1221723-32-5
M. Wt: 228.54 g/mol
InChI Key: PXEFLRLJPCFPRN-UHFFFAOYSA-N
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Description

(3-Bromothiophen-2-yl)methanamine hydrochloride, commonly referred to as BTMH, is an organic compound used in scientific research. It is a colorless, crystalline solid with a molecular weight of 213.08 and a melting point of 160-161°C. BTMH has a wide range of applications in scientific research, including in vivo and in vitro experiments, as well as biochemical and physiological studies.

Scientific Research Applications

Organic Synthesis and Catalysis

  • A study demonstrated the role of pyridine nitrogen in palladium-catalyzed imine hydrolysis using a compound closely related to (3-Bromothiophen-2-yl)methanamine hydrochloride. This research provided insights into the mechanistic aspects of transition metal-catalyzed hydrolysis of imines, which is crucial for the development of new synthetic methodologies in organic chemistry (Gulraiz Ahmad et al., 2019).

  • Another study focused on palladium-catalyzed coupling reactions of bromothiophenes, which includes compounds similar to this compound. It explored new activator systems for C-H bond activation adjacent to the sulfur atom, leading to advancements in coupling reaction methodologies (Kei Kobayashi et al., 2005).

Material Science and Photophysics

  • Research into the ultraviolet photochemistry of bromothiophenes, closely related to the compound of interest, investigated their behavior under UV light. This study contributes to understanding the photophysical properties of thiophene-based compounds, which is valuable for designing materials with specific optical properties (R. Ingle et al., 2017).

  • Another significant application is found in the synthesis of oligothiophenes through palladium-catalyzed C-H homocoupling of bromothiophenes. This approach is essential for creating well-defined oligothiophenes with applications in organic electronics and photovoltaics (Masabumi Takahashi et al., 2006).

Chemical Analysis and Environmental Studies

  • A study on the degradation products of benzophenone-3 in chlorinated seawater pools showed the formation of brominated disinfection byproducts. While not directly related to this compound, this research highlights the environmental impact and behavior of brominated organic compounds in aquatic systems (Tarek Manasfi et al., 2015).

properties

IUPAC Name

(3-bromothiophen-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNS.ClH/c6-4-1-2-8-5(4)3-7;/h1-2H,3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEFLRLJPCFPRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677620
Record name 1-(3-Bromothiophen-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1221723-32-5
Record name 1-(3-Bromothiophen-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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